molecular formula C23H24N2O4 B6005846 N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B6005846
M. Wt: 392.4 g/mol
InChI Key: ZHZCYMVYGBNZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

TAK-659 acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the modulation of immune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of autoantibodies in autoimmune diseases. It has also been found to enhance the activity of immune cells such as natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, TAK-659 has a relatively short half-life and low bioavailability, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and administration schedule for TAK-659.

Future Directions

Future research on TAK-659 could focus on the development of more effective formulations and delivery methods to improve its pharmacokinetic properties. In addition, TAK-659 could be combined with other targeted therapies or immunotherapies to enhance its anti-cancer and immunomodulatory effects. Further studies could also investigate the potential use of TAK-659 in the treatment of other autoimmune diseases and inflammatory disorders.

Synthesis Methods

TAK-659 is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with acetic anhydride to form 2-(4-tert-butylphenoxy)acetic acid. The resulting product is then reacted with 4-aminophenol to form N-(4-tert-butylphenoxyacetyl)-4-aminophenol. The final step involves the reaction of N-(4-tert-butylphenoxyacetyl)-4-aminophenol with furan-2-carboxylic acid chloride to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical trials for the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-23(2,3)16-6-12-19(13-7-16)29-15-21(26)24-17-8-10-18(11-9-17)25-22(27)20-5-4-14-28-20/h4-14H,15H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZCYMVYGBNZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.